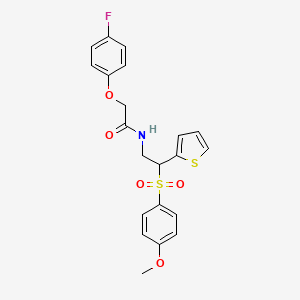

![molecular formula C10H10F3NO3 B2744597 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid CAS No. 439587-14-1](/img/structure/B2744597.png)

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

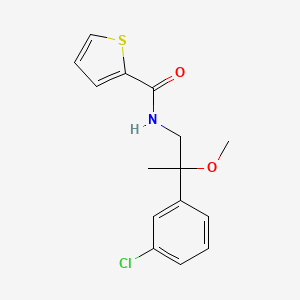

“2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid” is a chemical compound with the molecular formula C10H10F3NO3 . It is also known as (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride . This compound is used in laboratory chemicals and for the manufacture of substances for scientific research and development .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 285.65 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I consulted.Applications De Recherche Scientifique

Renewable Building Blocks in Materials Science

Phloretic acid, a compound closely related to the class of substances including 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid, has been identified as a renewable building block for enhancing the reactivity of molecules bearing hydroxyl groups towards the formation of benzoxazine rings. This approach allows for the creation of almost 100% bio-based benzoxazine end-capped molecules, indicating a significant move towards sustainable alternatives in materials science. The process, which does not require solvents or purification, leads to materials with promising thermal and thermo-mechanical properties suitable for a broad range of applications, emphasizing the potential of renewable resources in developing advanced materials (Trejo-Machin et al., 2017).

Catalysis in Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This discovery underscores the significance of trifluoromethylated compounds in facilitating organic synthesis reactions, particularly in the formation of α-dipeptide structures. Such advancements in catalysis are crucial for the development of more efficient and selective synthetic methodologies in organic chemistry (Wang et al., 2018).

Development of Novel Corrosion Inhibitors

Research into amino acid-based imidazolium zwitterions, including compounds structurally similar to this compound, has led to the synthesis of novel corrosion inhibitors. These inhibitors demonstrate significant potential in protecting mild steel against corrosion, with one of the synthesized compounds showing an inhibition efficiency of 96.08% at very low concentrations. This highlights the role of such compounds in the development of green and efficient materials for corrosion protection (Srivastava et al., 2017).

Stereoselective Synthesis of Amino Acids

A stereoselective approach to alpha-trifluoromethylated alpha-amino acids has been developed, illustrating the utility of this compound and its derivatives in producing optically active compounds. The ability to control the stereoconfiguration of these amino acid precursors opens new avenues for the synthesis of biologically relevant molecules, with potential applications in pharmaceuticals and drug design (Wang et al., 2006).

Advancements in Polymer Science

Investigations into the polymerization of ethylenic monomers initiated by superacids have revealed the complexation behaviors of trifluoromethanesulphonates, which are closely related to the functional groups present in this compound. This research provides insight into the mechanisms behind polymer formation and the role of superacids in initiating such reactions, thereby contributing to the broader field of polymer science and engineering (Souverain et al., 1980).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound belongs to the class of trifluoromethoxy (CF3O) compounds, which have been noted for their unique features and promising applications . .

Mode of Action

Trifluoromethoxy compounds have been associated with various biological activities, but the specific interactions between this compound and its potential targets remain to be elucidated .

Biochemical Pathways

It’s worth noting that trifluoromethoxy compounds have been associated with various biochemical reactions

Pharmacokinetics

It has been noted that trifluoromethoxy compounds have unique properties that could influence their pharmacokinetics .

Result of Action

Given the unique properties of trifluoromethoxy compounds, it’s plausible that this compound could have significant effects at the molecular and cellular level .

Action Environment

The unique properties of trifluoromethoxy compounds suggest that they could be influenced by various environmental factors .

Propriétés

IUPAC Name |

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONQVYUGGCUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2744514.png)

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2744515.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2744518.png)

![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)

![1'-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2744522.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)

![2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2744530.png)

![N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2744535.png)